molecular formula C14H8F2O3 B5659627 2-(2,5-difluorobenzoyl)benzoic acid

2-(2,5-difluorobenzoyl)benzoic acid

Cat. No.: B5659627
M. Wt: 262.21 g/mol
InChI Key: RNHIUPRMCMNDFX-UHFFFAOYSA-N
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Description

2-(2,5-Difluorobenzoyl)benzoic acid is a fluorinated aromatic compound characterized by a benzoic acid core substituted with a 2,5-difluorobenzoyl group at the second position. This structure combines the carboxylic acid functionality of benzoic acid with the electron-withdrawing effects of fluorine atoms, which influence its physicochemical properties, such as solubility, acidity, and binding affinity. The fluorine atoms at the 2- and 5-positions of the benzoyl group enhance metabolic stability and intermolecular interactions, making it a candidate for targeted molecular design .

Properties

IUPAC Name

2-(2,5-difluorobenzoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2O3/c15-8-5-6-12(16)11(7-8)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHIUPRMCMNDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzoylbenzoic Acids

2-(4-Methylbenzoyl)benzoic Acid and 2-(4-Methoxybenzoyl)benzoic Acid (Table 1, ) differ in their substituents (methyl or methoxy groups at the 4-position of the benzoyl ring). Computational docking studies reveal these compounds exhibit lower ΔGbinding values (indicating stronger binding) for T1R3 taste receptors compared to 2-benzoylbenzoic acid. This suggests that electron-donating groups (e.g., -CH₃, -OCH₃) enhance receptor interactions, likely through hydrophobic or hydrogen-bonding effects.

Table 1: Binding Affinities of Benzoylbenzoic Acid Derivatives

Compound Substituent (Benzoyl Group) ΔGbinding (T1R3) Key Interacting Residues
2-Benzoylbenzoic acid None Higher Not reported
2-(4-Methylbenzoyl)benzoic acid 4-CH₃ Lower Hydrophobic pockets
2-(4-Methoxybenzoyl)benzoic acid 4-OCH₃ Lower Polar residues
2-(2,5-Difluorobenzoyl)benzoic acid (Target) 2,5-F₂ Inferred higher Likely polar/steric interactions
Difluoro-Methylbenzoic Acid Analog

2,5-Difluoro-4-methylbenzoic Acid (CAS 103877-80-1, ) shares the 2,5-difluoro substitution but lacks the benzoyl linkage. Its molecular formula (C₈H₆F₂O₂) is simpler, with a methyl group at the 4-position. The methyl group may enhance lipophilicity, favoring membrane permeability .

Complex Spiro Derivatives

4-(2,5-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic Acid (CAS 1326811-71-5, ) incorporates the 2,5-difluorobenzoyl group into a rigid spirocyclic framework. The added complexity introduces steric constraints and alters electronic distribution, which could reduce conformational flexibility but improve target specificity in enzyme inhibition. Its molecular weight (325.31 g/mol) and purity (95%) suggest utility in high-resolution crystallography or medicinal chemistry .

Ester Derivatives

L-Valine, N-(2,5-difluorobenzoyl)-, pentyl ester (CAS 89-119-2, ) demonstrates how esterification of the carboxylic acid group in the target compound modulates bioavailability. The pentyl ester enhances lipophilicity, favoring absorption, while the valine moiety introduces chirality, which may influence enantioselective interactions. Such modifications highlight trade-offs between metabolic stability and functional group reactivity .

Methodological Considerations

The docking studies referenced () rely on force field calculations, which may underestimate solvation or entropic effects. Experimental validation (e.g., crystallography using SHELX software, as in ) would strengthen these comparisons. Furthermore, the absence of direct data on the target compound necessitates cautious extrapolation from structural analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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